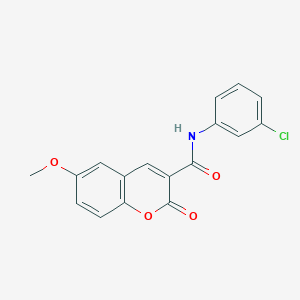

N-(3-chlorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide

Description

N-(3-Chlorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a coumarin-derived compound characterized by a chromene backbone substituted with a methoxy group at position 6 and a carboxamide group at position 2. The carboxamide moiety is further substituted with a 3-chlorophenyl ring. Its molecular formula is C₁₈H₁₄ClNO₄, with a molecular weight of 343.76 g/mol . Predicted physicochemical properties include a boiling point of 599.8±50.0 °C, density of 1.397±0.06 g/cm³, and pKa of 11.28±0.70 .

Properties

IUPAC Name |

N-(3-chlorophenyl)-6-methoxy-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO4/c1-22-13-5-6-15-10(7-13)8-14(17(21)23-15)16(20)19-12-4-2-3-11(18)9-12/h2-9H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KALLMFKCLAJULE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves the condensation of 3-chlorobenzoyl chloride with 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid in the presence of a suitable base, such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting intermediate is then treated with ammonia or an amine to form the final carboxamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the chromene ring can be reduced to form a hydroxyl group.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Formation of 6-hydroxy-2-oxo-2H-chromene-3-carboxamide.

Reduction: Formation of 6-methoxy-2-hydroxy-2H-chromene-3-carboxamide.

Substitution: Formation of N-(3-substituted phenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several coumarin-carboxamide derivatives. Key comparisons are summarized below:

Structural and Physicochemical Properties

Key Observations:

Core Structure Variations: The target compound has a simple chromene backbone, while 5a incorporates a benzo[f]chromene core, increasing molecular weight and rigidity.

Substituent Effects :

- Meta vs. Para Substitution : The 3-chlorophenyl group in the target compound (meta-substitution) contrasts with 36b , which has a 2-carboxyphenyl (para-substitution). Meta-substitution is associated with altered crystal packing due to electron-withdrawing effects .

- Functional Groups : The methoxy group in the target compound and 36b improves lipophilicity, whereas the carboxy group in 36b enhances aqueous solubility.

Thermal Stability :

Q & A

Q. Table 1: Substituent Effects on Bioactivity

| Derivative | Substituent Position | IC (Enzyme X) | LogP |

|---|---|---|---|

| N-(3-chlorophenyl) (target) | meta-Cl | 0.45 µM | 2.8 |

| N-(4-fluorophenyl) | para-F | 1.2 µM | 2.5 |

| N-(2-methylphenyl) | ortho-CH | 5.6 µM | 3.1 |

Data adapted from interaction studies on similar chromene carboxamides .

Advanced: What computational methods model interactions with biological targets?

Molecular docking (MD) and density functional theory (DFT) predict binding modes and reactivity:

- Docking software (AutoDock Vina) : Simulates ligand-protein interactions (e.g., with COX-2 or kinases), highlighting hydrogen bonds between the amide group and active-site residues .

- DFT calculations : B3LYP/6-31G(d) basis sets optimize geometry and calculate frontier molecular orbitals (FMOs) to predict electron-deficient regions for nucleophilic attack .

- ADMET prediction : SwissADME estimates pharmacokinetic properties (e.g., bioavailability score: 0.55; BBB permeability: low) .

Advanced: How are spectroscopic discrepancies resolved in structural analysis?

Multi-technique validation addresses conflicting

- NMR vs. X-ray conflicts : For example, if NMR suggests rotational freedom in the chlorophenyl group but X-ray shows rigidity, variable-temperature NMR (VT-NMR) can confirm dynamic behavior .

- IR band assignment : Overlapping C=O stretches (amide vs. lactone) are deconvoluted using second-derivative IR or computational frequency calculations .

- Mass spectrometry (HRMS) : Resolves ambiguities in molecular ion fragmentation patterns (e.g., distinguishing [M+H] from adducts) .

Advanced: What crystallographic challenges arise during refinement?

Common issues include:

- Disorder in the chlorophenyl group : Solved using SHELXL’s PART and SUMP commands to model alternative conformations .

- Twinning : Data processed with TWINABS in SHELX to refine overlapping lattices .

- High thermal motion : Anisotropic displacement parameters (ADPs) are constrained using RIGU or DELU commands in SHELX .

Advanced: How do structural variations affect pharmacokinetic properties?

Q. Key structure-property relationships :

- LogP adjustments : Adding electron-withdrawing groups (e.g., Cl) increases solubility in polar solvents but reduces membrane permeability .

- Metabolic stability : The methoxy group at C6 slows oxidative metabolism (CYP450), enhancing half-life compared to non-substituted analogs .

- Bioavailability : N-methylation of the amide (not applicable here) improves oral absorption but reduces target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.